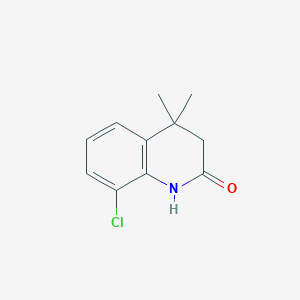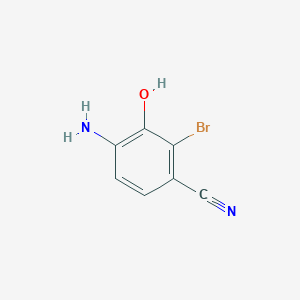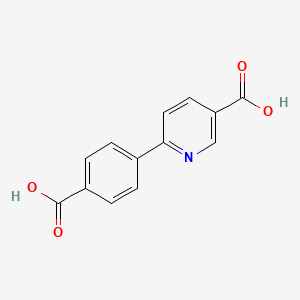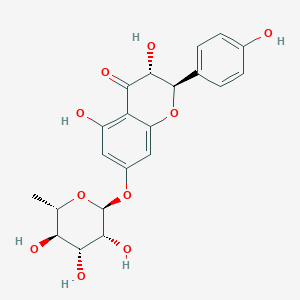
Aromadendrin 7-O-rhamnoside
描述
Aromadendrin 7-O-rhamnoside is a flavonoid glycoside, specifically a rhamnoside derivative of aromadendrin. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. Aromadendrin itself is a flavanonol, a type of flavonoid, and its glycoside forms, such as this compound, have been studied for their potential health benefits and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Aromadendrin 7-O-rhamnoside typically involves the glycosylation of aromadendrin. This process can be achieved through various methods, including enzymatic glycosylation and chemical synthesis. Enzymatic glycosylation often employs glycosyltransferases, which transfer a sugar moiety from a donor molecule to the hydroxyl group of aromadendrin. Chemical synthesis may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plants that naturally contain this compound. Alternatively, biotechnological approaches using engineered microorganisms to produce the glycoside can be employed. These methods often aim to optimize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: Aromadendrin 7-O-rhamnoside can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycoside derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Glycosyl donors like glycosyl halides or trichloroacetimidates are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while glycosylation can produce various glycoside derivatives.
科学研究应用
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of flavonoid glycosides.
Biology: Research has shown that it may have antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Studies suggest potential therapeutic applications in treating conditions such as neurodegenerative diseases and diabetes due to its ability to modulate oxidative stress and inflammation.
Industry: It is explored for use in functional foods, dietary supplements, and cosmetics due to its bioactive properties.
作用机制
The mechanism of action of Aromadendrin 7-O-rhamnoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Neuroprotective Effects: It modulates signaling pathways involved in neuronal survival and function, potentially offering protection against neurodegenerative diseases.
相似化合物的比较
Aromadendrin 7-O-rhamnoside can be compared with other flavonoid glycosides, such as:
Quercetin 3-O-rhamnoside: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol 3-O-rhamnoside: Exhibits similar bioactivities but may differ in potency and specific effects.
Isorhamnetin 3-O-rhamnoside: Another flavonoid glycoside with notable antioxidant and anti-inflammatory activities.
Uniqueness: this compound is unique due to its specific glycosylation pattern, which can influence its solubility, stability, and bioavailability. Its distinct molecular structure may also result in unique interactions with biological targets, leading to specific therapeutic effects.
属性
IUPAC Name |
(2R,3R)-3,5-dihydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c1-8-15(24)17(26)19(28)21(29-8)30-11-6-12(23)14-13(7-11)31-20(18(27)16(14)25)9-2-4-10(22)5-3-9/h2-8,15,17-24,26-28H,1H3/t8-,15-,17+,18-,19+,20+,21-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPUJIONBZSHJT-RGFFTFQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC=C(C=C4)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)
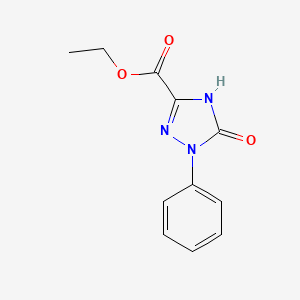
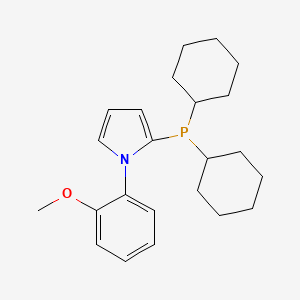

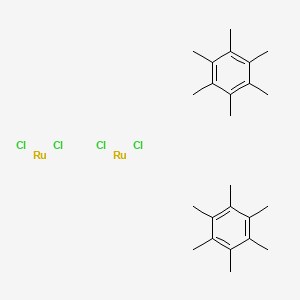
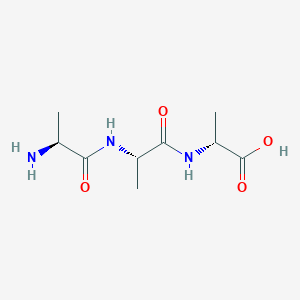
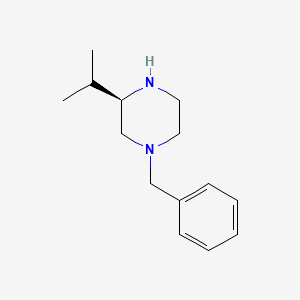
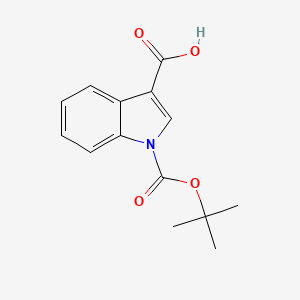
![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)
